1-Bromo-4-methoxy-2,2,4-trimethylpentane
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Overview
Description
1-Bromo-4-methoxy-2,2,4-trimethylpentane is an organic compound characterized by a bromine atom, a methoxy group, and a highly branched alkane structure
Preparation Methods
The synthesis of 1-Bromo-4-methoxy-2,2,4-trimethylpentane typically involves the bromination of 4-methoxy-2,2,4-trimethylpentane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of a suitable catalyst to achieve high yields and purity.
Chemical Reactions Analysis
1-Bromo-4-methoxy-2,2,4-trimethylpentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of 4-methoxy-2,2,4-trimethylpentane.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-4-methoxy-2,2,4-trimethylpentane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-methoxy-2,2,4-trimethylpentane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the methoxy group can undergo oxidation or reduction. These interactions can affect the compound’s reactivity and stability, influencing its behavior in different chemical environments.
Comparison with Similar Compounds
1-Bromo-4-methoxy-2,2,4-trimethylpentane can be compared with similar compounds such as:
2,2,4-Trimethylpentane:
1-Bromo-2-methoxynaphthalene: This compound has a similar bromine and methoxy substitution but differs in its aromatic structure, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of a highly branched alkane structure with reactive bromine and methoxy groups, making it versatile for various chemical transformations and applications.
Properties
Molecular Formula |
C9H19BrO |
---|---|
Molecular Weight |
223.15 g/mol |
IUPAC Name |
1-bromo-4-methoxy-2,2,4-trimethylpentane |
InChI |
InChI=1S/C9H19BrO/c1-8(2,7-10)6-9(3,4)11-5/h6-7H2,1-5H3 |
InChI Key |
LHNKATRDSDVMMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(C)(C)OC)CBr |
Origin of Product |
United States |
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